6-Bromo-4-chloro-3-nitroquinoline
Overview
Description
6-Bromo-4-chloro-3-nitroquinoline is a heterocyclic aromatic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a quinoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-3-nitroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of 6-Bromo-3-nitroquinolin-4-ol with N,N-diisopropylethylamine in acetonitrile under a nitrogen atmosphere. The reaction mass is cooled to 0-5°C, and phosphorus oxychloride is added dropwise. The mixture is then heated to 70-75°C for 2-3 hours. After completion, the reaction mass is cooled and added to an ice-water mixture containing sodium chloride. The resulting compound is filtered and washed with ice-cold water .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium carbonate, and dimethylformamide.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Coupling: Boronic acids, palladium catalysts, and bases like potassium phosphate.
Major Products:
Substitution: Derivatives with various functional groups replacing the nitro group.
Reduction: 6-Bromo-4-chloro-3-aminoquinoline.
Coupling: Biaryl derivatives with extended conjugation.
Scientific Research Applications
6-Bromo-4-chloro-3-nitroquinoline has significant applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit voltage-gated sodium channels, particularly Nav1.7, which are crucial in pain signaling pathways. The inhibition of these channels can lead to reduced pain perception and has potential therapeutic applications in pain management .
Comparison with Similar Compounds
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: Similar structure with a fluorine atom instead of a hydrogen atom at the 7th position.
7-Bromo-4-chloro-3-nitroquinoline: Similar structure but with the bromine atom at the 7th position instead of the 6th.
6-Bromo-4-chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 6-Bromo-4-chloro-3-nitroquinoline is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the quinoline backbone. This combination of functional groups provides distinct reactivity patterns and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
6-bromo-4-chloro-3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPVEMMXJCWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621172 | |
Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723281-72-9 | |
Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723281-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-chloro-3-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Bromo-4-chloro-3-nitroquinoline in pharmaceutical chemistry?
A1: this compound is a crucial building block in synthesizing various drug candidates, particularly those targeting the PI3K/mTOR pathway. [, ] This pathway plays a vital role in regulating cell growth and survival, making it a key target for cancer therapy. This compound serves as a versatile intermediate for attaching different chemical groups, allowing researchers to explore a wide range of structural variations and optimize the desired biological activity.
Q2: Can you describe the synthetic route for incorporating this compound into more complex molecules, like PI3K/mTOR inhibitors?
A2: One study outlines the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile (compound 7), a vital intermediate for certain PI3K/mTOR inhibitors, utilizing this compound. [] The process involves reacting it with 2-(4-aminophenyl)-2-methylpropanenitrile (compound 6) through a nucleophilic aromatic substitution reaction. This reaction replaces the chlorine atom in this compound with the amine group of compound 6, forming the desired product. [] This strategy exemplifies how this compound acts as a scaffold for building more elaborate molecules with potential therapeutic applications.
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